N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide
Descripción
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at the N1 position and a cyclohexanecarboxamide group at the C5 position of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets . This compound’s cyclohexanecarboxamide moiety may enhance metabolic stability and solubility compared to simpler aryl or alkyl substituents, as seen in related analogs .
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-7-9-15(10-8-13)24-17-16(11-21-24)19(26)23(12-20-17)22-18(25)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRAXWNRCCUCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide, also known as F2823-0331, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
F2823-0331 interacts with CDK2, inhibiting its activity. This inhibition prevents the progression of the cell cycle, thereby halting cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating.
Result of Action
The inhibition of CDK2 by F2823-0331 leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells. This results in a decrease in cell proliferation, which can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.
Actividad Biológica
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The molecular formula is , with a molecular weight of 478.5 g/mol. Its unique structural attributes contribute to its biological activity.
The biological activity of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, pyrazolo[3,4-d]pyrimidines are known to target cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
- Receptor Modulation : It may also interact with various receptors, leading to modulation of downstream signaling pathways that affect cell proliferation and survival.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-proliferative activities against various cancer cell lines. For example:
- In vitro Studies : Compounds similar to N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide have shown promising results in inhibiting the growth of lung (A549) and colon (HCT-116) cancer cells. Notably, derivatives have demonstrated IC50 values indicating potent anti-cancer properties (e.g., IC50 values as low as 0.016 µM against wild-type EGFR) .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| I-8 | RET Kinase | Moderate to High | Kinase Inhibition |
Research Insights
- Anti-Cancer Activity : A study revealed that certain derivatives exhibited significant cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest at specific phases .
- Kinase Inhibition : Other studies have identified novel derivatives as effective RET kinase inhibitors, showcasing their potential in targeted cancer therapies .
Comparación Con Compuestos Similares
Structural Analogues
Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents, influencing physicochemical properties and bioactivity. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects on Solubility : The target compound’s cyclohexanecarboxamide group likely improves solubility compared to analogs with hydrophobic substituents (e.g., 4-chlorophenyl in PP2) .
- Synthetic Accessibility : Derivatives with electron-donating groups (e.g., 4-methoxy in 5b) exhibit higher yields (75%) compared to electron-withdrawing groups (e.g., 4-nitro in 5c, 78% yield) .
- Thermal Stability : Melting points correlate with crystallinity; acetohydrazide derivatives (5a–e) show higher melting points (242–260°C) than carboxamide analogs (e.g., 3e: 83°C) .
Key Observations :
- Kinase Inhibition : The target compound’s pyrazolo[3,4-d]pyrimidine core aligns with PP2’s Src kinase inhibition mechanism, but its 4-methylphenyl group may alter selectivity compared to PP2’s 4-chlorophenyl .
- Antimicrobial Potential: While the target compound’s activity is uncharacterized, analogs with pyrazolo[3,4-d]pyrimidine cores exhibit antimicrobial effects, suggesting a plausible avenue for testing .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
